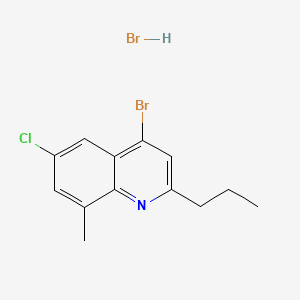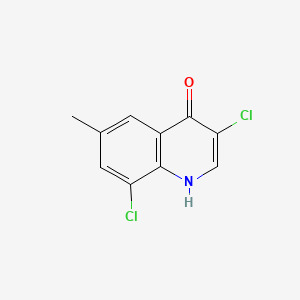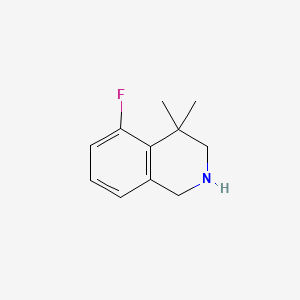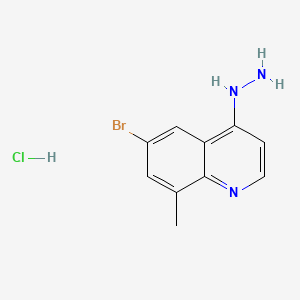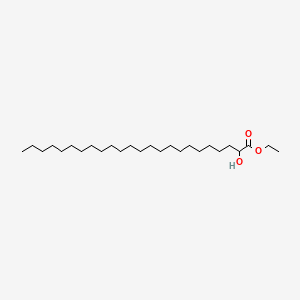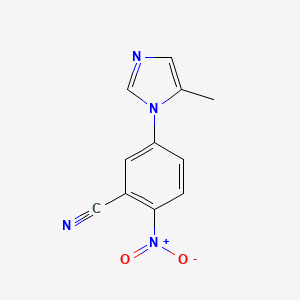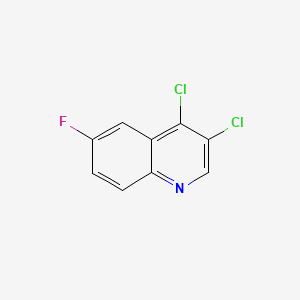![molecular formula C7H3F3N2S2 B598641 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol CAS No. 1199773-39-1](/img/structure/B598641.png)
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol
Overview
Description
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol is a heterocyclic compound that combines a thiazole ring and a pyridine ring, with a trifluoromethyl group at the 6-position and a thiol group at the 2-position. This compound is of significant interest due to its potential pharmacological activities and its utility in various chemical reactions .
Mechanism of Action
Target of Action
Thiazolo[4,5-b]pyridines, the class of compounds to which it belongs, have been reported to interact with a wide range of receptor targets . They are also biologically relevant purine bioisosteres .
Mode of Action
Thiazolo[4,5-b]pyridines have been reported to possess a broad spectrum of pharmacological activities . They exhibit high antioxidant, antimicrobial, herbicidal, anti-inflammatory, antifungal, and antitumor activities . Some representatives of this class have also been reported as histamine H3 receptor antagonists .
Biochemical Pathways
Thiazolo[4,5-b]pyridines are known to interact with a wide range of receptor targets , suggesting that they may influence multiple biochemical pathways.
Result of Action
Thiazolo[4,5-b]pyridines have been reported to exhibit a broad spectrum of pharmacological activities , suggesting that they may have diverse molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. The thiol group in the compound is particularly reactive, allowing it to form covalent bonds with cysteine residues in proteins. This interaction can lead to the inhibition or activation of enzyme activity, depending on the specific enzyme involved. For example, this compound has been shown to inhibit the activity of certain proteases by forming a covalent bond with the active site cysteine residue . Additionally, the trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and enzymes .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to alterations in downstream signaling pathways . Furthermore, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis . These changes in gene expression can result in increased resistance to oxidative damage and enhanced cell survival under stress conditions.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. The compound exerts its effects primarily through covalent binding to cysteine residues in target proteins, leading to enzyme inhibition or activation . This covalent modification can alter the conformation of the target protein, affecting its activity and stability. Additionally, the trifluoromethyl group can participate in non-covalent interactions such as hydrogen bonding and hydrophobic interactions, further stabilizing the binding of the compound to its target . These combined interactions contribute to the compound’s potent biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time periods to assess its stability, degradation, and long-term effects on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and air can lead to oxidation of the thiol group, resulting in decreased activity. Long-term studies have shown that continuous exposure to this compound can lead to sustained changes in cellular metabolism and gene expression, indicating potential for chronic effects .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound has been shown to exhibit beneficial effects such as enhanced antioxidant activity and reduced inflammation . At higher doses, toxic effects such as liver damage and oxidative stress have been observed . These findings suggest that there is a threshold dose above which the compound’s adverse effects outweigh its benefits. Careful dosage optimization is therefore essential for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, affecting metabolic flux and metabolite levels. Additionally, the compound’s thiol group can undergo oxidation and conjugation reactions, contributing to its metabolic processing .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and accumulate in hydrophobic compartments . Transporters and binding proteins can also facilitate its distribution to specific cellular locations . Once inside the cell, the compound can localize to various organelles, including the mitochondria and endoplasmic reticulum, where it can exert its biochemical effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol typically involves the construction of the thiazole ring followed by the annulation of the pyridine ring. One common method starts with the reaction of thiazole or thiazolidine derivatives with appropriate pyridine precursors under specific conditions . For example, the cyclization of 1-(6-methoxypyridin-2-yl)-thiourea in the presence of lithium bromide and bromine in acetic acid can yield the desired thiazolo[4,5-b]pyridine scaffold .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically include the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Cyclization: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and nucleophiles such as amines or thiols for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or dimethyl sulfoxide .
Major Products Formed
Major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives of the original compound .
Scientific Research Applications
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Medicine: It is being investigated for its antitumor properties and its ability to act as a histamine H3 receptor antagonist.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and agrochemicals
Comparison with Similar Compounds
Similar Compounds
- 6-Bromo-2-mercaptothiazolo[4,5-b]pyridine
- 5-(Trifluoromethyl)pyridine-2-thiol
- 4-(Trifluoromethyl)pyrimidine-2-thiol
Uniqueness
6-(Trifluoromethyl)thiazolo[4,5-b]pyridine-2-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it exhibits a broader spectrum of pharmacological activities and greater potential for chemical modifications .
Properties
IUPAC Name |
6-(trifluoromethyl)-3H-[1,3]thiazolo[4,5-b]pyridine-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3N2S2/c8-7(9,10)3-1-4-5(11-2-3)12-6(13)14-4/h1-2H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPULQJCUIQMEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1SC(=S)N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30682035 | |
| Record name | 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1199773-39-1 | |
| Record name | 6-(Trifluoromethyl)[1,3]thiazolo[4,5-b]pyridine-2(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30682035 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


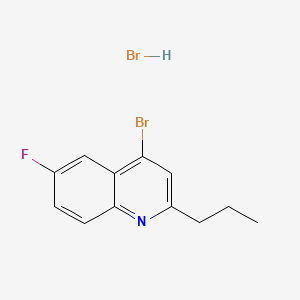
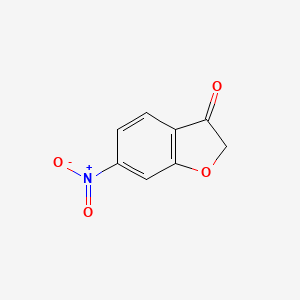
![Oxazolo[5,4-c]pyridine, 2-chloro-4-Methyl-](/img/structure/B598560.png)
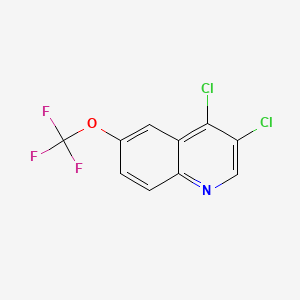
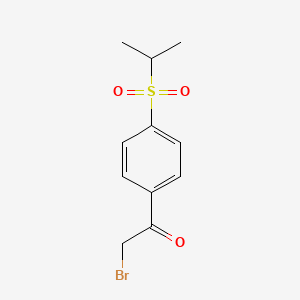

![Phenyl(1H-pyrrolo[2,3-B]pyridin-2-YL)methanone](/img/structure/B598568.png)
